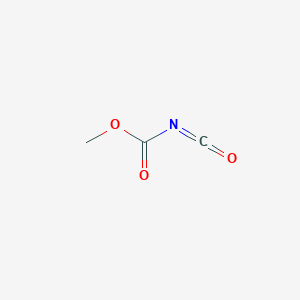

Methyl isocyanatoformate

Description

Historical Context and Significance in Organic Synthesis

The isocyanate functional group, characterized by its -N=C=O structure, has long been recognized for its utility in synthetic organic chemistry. Isocyanates are key intermediates in several important name reactions, including the Hofmann, Curtius, Schmidt, and Lossen rearrangements. orgsyn.orgorgsyn.org These reactions provide reliable pathways to amines, urethanes, and ureas, which are fundamental components of many biologically active molecules and polymers. orgsyn.orgorgsyn.orgresearchgate.net Diisocyanates, in particular, are extensively used in the industrial production of polyurethanes. orgsyn.orgorgsyn.org

Methyl isocyanatoformate, with its CAS Number 5843-42-5, is a specific type of isocyanate that has carved out its own niche in the synthetic chemist's toolbox. sigmaaldrich.comlookchem.comscbt.com Its significance lies in its ability to act as a precursor for a variety of more complex molecules. For instance, it can be used in the synthesis of compounds like 2-(3-ethoxycarbonylmethylureido)benzonitrile, which can then undergo further cyclization reactions to form heterocyclic structures such as imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione. researchgate.net

Academic Research Landscape and Future Directions

The academic interest in this compound and related isocyanates remains strong, with ongoing research focused on developing new synthetic methodologies and applications. A significant area of research involves the development of practical and efficient methods for the synthesis of isocyanates themselves. For example, a notable method involves the oxidation of isonitriles using reagents like dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640). orgsyn.orgorgsyn.org This approach is valued for its simplicity, use of inexpensive reagents, and the ease of removal of byproducts. orgsyn.orgorgsyn.org

Current research also explores the reactivity of isocyanates in various contexts. For instance, methyl 2-isocyanatoacetate, a related compound, is used in the synthesis of urea-based calpain inhibitors and CCK-B/gastrin receptor antagonists. chemicalbook.com Furthermore, researchers are investigating the use of isocyanates in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. orgsyn.org The development of new MCRs involving isocyanates is a promising avenue for future research. orgsyn.org

The future of this compound in research is likely to involve its application in the design and synthesis of novel bioactive compounds and advanced materials. For example, the reaction of isocyanates with amines to form ureas or carbamates is a cornerstone in the synthesis of many pharmaceutical and agrochemical intermediates. smolecule.com As our understanding of structure-activity relationships (SAR) evolves, compounds like this compound will be crucial in creating new molecular entities with tailored properties. umich.edu

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H3NO3 |

| Molecular Weight | 101.06 g/mol |

| CAS Number | 5843-42-5 |

| Boiling Point | 97 °C (lit.) |

| Density | 1.251 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.413 (lit.) |

This table is based on data from available chemical supplier and database information. sigmaaldrich.comlookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H3NO3 | sigmaaldrich.comlookchem.comscbt.comnih.gov |

| Molecular Weight | 101.06 g/mol | sigmaaldrich.comlookchem.comscbt.comnih.gov |

| CAS Number | 5843-42-5 | sigmaaldrich.comlookchem.comscbt.com |

| Boiling Point | 97 °C | sigmaaldrich.com |

| Density | 1.251 g/mL at 25°C | sigmaaldrich.com |

| Refractive Index | n20/D 1.413 | sigmaaldrich.comlookchem.com |

| Storage Temperature | -20°C | sigmaaldrich.comlookchem.com |

| Flash Point | 31 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c1-7-3(6)4-2-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVQDZPAVARTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400041 | |

| Record name | Methyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-42-5 | |

| Record name | Methyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Methyl Isocyanatoformate

Established Preparation Pathways and Their Mechanistic Basis

The traditional synthesis of isocyanates has heavily relied on the use of phosgene (B1210022) and its derivatives. These methods, while effective, are often associated with the handling of highly toxic reagents. Another classical approach involves rearrangement reactions, such as the Curtius rearrangement, which offers a phosgene-free alternative.

One established method for preparing methyl isocyanatoformate involves the reaction of methyl carbamate (B1207046) with tetrachlorosilane. epdf.pub This reaction leads to the formation of trichloroisocyanatosilane and trichloromethoxysilane. epdf.pub

The synthesis of related isocyanatoacetates has been achieved from glycine (B1666218) derivatives. For instance, the treatment of glycine and other amino acids with phosgene in an inert solvent like dioxane yields 2-isocyanatoacyl chlorides. researchgate.net These intermediates can then react with alcohols, such as ethanol, to produce the corresponding ethyl 2-isocyanatoacetate. researchgate.net The reaction mechanism involves the formation of the more reactive acid chloride group, which then selectively reacts with the alcohol. researchgate.net

Table 1: Comparison of Established Synthetic Pathways for Isocyanates

| Synthetic Pathway | Starting Materials | Key Reagents | General Mechanism | Key Features |

| Phosgenation | Amines, Carbamates | Phosgene (COCl₂), Diphosgene, Triphosgene | Nucleophilic attack on phosgene followed by elimination of HCl | High-yielding but involves highly toxic reagents. researchgate.net |

| Curtius Rearrangement | Carboxylic Acids | Acyl azides (formed from carboxylic acids) | Thermal or photochemical decomposition of acyl azide (B81097) | Phosgene-free, proceeds with retention of stereochemistry. numberanalytics.com |

Development of Novel and Emerging Synthetic Routes

In recent years, significant efforts have been directed towards developing safer and more efficient methods for the synthesis of isocyanates, including this compound. These novel routes often aim to avoid the use of hazardous reagents like phosgene and employ milder reaction conditions.

A promising approach involves the oxidation of isonitriles. A smooth and efficient oxidation of isonitriles to isocyanates has been reported using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). acs.org This reaction proceeds rapidly at low temperatures and produces dimethyl sulfide (B99878) as the primary byproduct, which is volatile and easily removed. acs.orgnih.gov The mechanism is believed to be different from previously reported halogen-catalyzed DMSO oxidations that required harsher conditions. acs.org

Another innovative and greener approach is the use of methyl formate (B1220265) as a carbonylating agent for the synthesis of carbamates, which can be precursors to isocyanates. For example, methyl N-phenyl carbamate has been synthesized from aniline (B41778) using methyl formate. nih.gov This method offers high yields under milder conditions compared to traditional carbonylation routes. nih.gov

The gas-phase oxidative dehydrogenation of N-monosubstituted formamides represents another catalytic route. For the synthesis of methyl isocyanate, the reaction of monomethyl formamide (B127407) with oxygen at high temperatures (400-700°C) in the presence of a silver-containing catalyst has been shown to be effective, particularly when carried out in a quartz reactor to improve yields. google.com

Furthermore, the synthesis of urea (B33335) derivatives, which can be related to isocyanate chemistry, has been achieved by reacting 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl isocyanatoacetate in dichloromethane. mdpi.com Additionally, phenyl isocyanatoformate has been utilized as a building block in the synthesis of 1,3,5-benzotriazepine-2,4-diones from o-phenylene diamines. cdnsciencepub.comacs.org

Table 2: Overview of Emerging Synthetic Routes for Isocyanates

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Key Advantages |

| Oxidation of Isonitriles | Isonitriles | DMSO, Trifluoroacetic anhydride (catalyst) | Mild conditions, rapid reaction, volatile byproducts. acs.orgnih.gov |

| Carbonylation with Methyl Formate | Amines | Methyl formate | Greener carbonylating agent, milder conditions. nih.gov |

| Oxidative Dehydrogenation | N-monosubstituted formamides | Oxygen, Silver-containing catalyst | Catalytic, gas-phase process. google.com |

| Phosgene-Free Carbamate Synthesis | Amines, Methyl carbamate | ZnCl₂ (catalyst) | Phosgene-free route to carbamates. researchgate.net |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, and the production of isocyanates is no exception. The primary driver for developing greener alternatives is the high toxicity of phosgene, the traditional reagent for isocyanate synthesis. researchgate.net

A key principle of green chemistry is the use of less hazardous chemical syntheses. The development of phosgene-free routes is a major focus in this area. The Curtius rearrangement is a classic example of a phosgene-free method to produce isocyanates. libretexts.org More recent "greener" approaches include the catalytic conversion of epoxides with carbon dioxide to form cyclic carbonates, which can be precursors in non-isocyanate polyurethane synthesis, thus avoiding isocyanates altogether in some applications. westlake.edu.cn

Another green chemistry principle is the use of catalysis. Catalytic methods, such as the oxidative dehydrogenation of formamides, can offer higher efficiency and reduce waste compared to stoichiometric reactions. google.com The use of recyclable catalysts is also a significant aspect. For instance, in the synthesis of methyl N-phenyl carbamate from aniline and methyl carbamate, various catalysts have been investigated to develop a more sustainable process. researchgate.net

The replacement of hazardous reagents with safer alternatives is a cornerstone of green chemistry. In a novel approach for the synthesis of daprodustat, the use of ethyl isocyanatoformate was avoided and replaced with methyl glycinate (B8599266) and 1,1'-carbonyldiimidazole (B1668759) (CDI), leading to a more environmentally friendly process. acs.orgacs.org Similarly, the use of methyl formate as a carbonylating agent instead of carbon monoxide presents a greener and more efficient option. nih.gov

The ongoing research into these alternative synthetic strategies underscores the chemical industry's commitment to developing more sustainable and safer processes for the production of important chemical intermediates like this compound.

Advanced Reaction Mechanisms and Reactivity Studies of Methyl Isocyanatoformate

Nucleophilic Addition Reactions

The isocyanate functional group (–N=C=O) in methyl isocyanatoformate is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is the basis for its most common and synthetically useful reactions. orgsyn.orgnih.gov

This compound readily undergoes nucleophilic addition reactions with alcohols and amines to yield carbamates and ureas, respectively. orgsyn.orgnih.govresearchgate.net These reactions are typically exothermic and can be vigorous. chemicalbook.com

Reaction with Alcohols: When treated with an alcohol, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This leads to the formation of a carbamate (B1207046), specifically a derivative of a urethane (B1682113). orgsyn.org The reaction is often catalyzed by bases and is best performed in inert solvents to control the reaction rate. chemicalbook.com

Reaction with Amines: Primary and secondary amines react similarly with this compound. The nitrogen atom of the amine attacks the isocyanate carbon, resulting in the formation of a substituted urea (B33335) derivative. orgsyn.orgnih.gov These reactions are generally very fast. researchgate.net For instance, the reaction of this compound with benzylamine (B48309) would yield a corresponding urea. uio.no

The general scheme for these reactions is presented below:

| Reactant Class | Nucleophile | Product Class |

| Alcohols | R'-OH | Carbamates |

| Amines | R'-NH₂ | Ureas |

The formation of carbamates from the reaction of this compound with alcohols proceeds through a nucleophilic addition mechanism. The key steps involve:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the central carbon atom of the isocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Proton Transfer: A proton is subsequently transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, leading to the stable carbamate product.

The reaction can be influenced by catalysts. Base catalysis, for instance, involves the deprotonation of the alcohol to form a more potent nucleophile (an alkoxide), which accelerates the rate of attack on the isocyanate. chemicalbook.com Acid catalysis can also play a role by protonating the isocyanate group, thereby increasing its electrophilicity. msu.edu

Reactions with Alcohols and Amines

Polymerization Processes and Their Control

Isocyanates, including this compound, are known to undergo polymerization. orgsyn.org This process can be initiated by various factors, including heat, acids, and bases. chemicalbook.com

The polymerization of isocyanates can be initiated by a variety of catalysts. Both acids and bases can trigger polymerization reactions. chemicalbook.com For instance, phospholene oxides have been noted as catalysts for the polymerization of isocyanates. researchgate.net The choice of catalyst can significantly influence the structure and properties of the resulting polymer. In the broader context of isocyanate chemistry, diisocyanates are extensively used in the production of polyurethanes through their reaction with polyols. orgsyn.orgnih.govresearchgate.net While this compound is a mono-isocyanate, its polymerization can be a competing side reaction in many of its applications.

Controlling the polymerization of isocyanates is crucial, especially when selective nucleophilic addition is the desired outcome. Uncontrolled polymerization can lead to runaway reactions. mdpi.com

Inhibition: The polymerization of monomers with functionalities similar to those in isocyanates can be inhibited by various chemical agents. Common inhibitors include nitro compounds, sulfur-containing compounds like thiazine, and aromatic compounds such as quinones, which often require the presence of oxygen to be effective. mdpi.com For example, hydroquinone (B1673460) and 1,4-benzoquinone (B44022) have been studied as inhibitors for the free-radical polymerization of other vinyl monomers. mdpi.com These inhibitors function by reacting with and quenching the reactive species that propagate the polymer chain. mdpi.com

Selectivity: Achieving selectivity in reactions involving this compound often involves careful control of reaction conditions. For example, to favor the formation of carbamates over polymerization, the reaction with an alcohol might be carried out at a controlled temperature and in an appropriate solvent to manage the exothermic nature of both reactions. chemicalbook.com The use of specific catalysts can also direct the reaction towards the desired product.

Catalytic Aspects of Polymerization

Oxidation and Reduction Processes

While less common than nucleophilic additions, the functional groups in this compound can participate in oxidation and reduction reactions.

Oxidation: The isocyanate group itself is an oxidized form of an isonitrile. acs.orgresearchgate.net A smooth and efficient method for oxidizing isonitriles to isocyanates involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). acs.orgresearchgate.net This reaction proceeds rapidly at low temperatures. acs.org

Reduction: Information on the direct reduction of the isocyanate group in this compound is not readily available in the provided search results. However, related isocyanate compounds can be involved in reductive processes. For instance, the reductive carbonylation of nitroarenes can produce isocyanates. researchgate.net

Cycloaddition Chemistry Involving the Isocyanate Moiety

The isocyanate group (–N=C=O) within this compound is a versatile functional group that can participate in various cycloaddition reactions. This reactivity is primarily attributed to the cumulated double bond system, which allows the isocyanate to act as a dienophile or a dipolarophile. The electron-withdrawing nature of the adjacent methoxycarbonyl group enhances the electrophilicity of the central carbon atom of the isocyanate, influencing its reactivity in these pericyclic reactions. Research into the cycloaddition chemistry of isocyanates is extensive, although specific studies focusing solely on this compound are less common in the available literature. However, by examining the reactivity of related acyl and sulfonyl isocyanates, the expected cycloaddition behavior of this compound can be inferred.

The primary modes of cycloaddition for isocyanates are [2+2], [4+2] (Diels-Alder), and [3+2] (1,3-dipolar) cycloadditions. The specific pathway followed is highly dependent on the nature of the reacting partner.

In nickel-catalyzed reactions with α-olefins, for instance, related compounds like phenyl isocyanatoformate have been shown to be unreactive under certain conditions, suggesting that the reactivity of this compound may also be substrate and catalyst dependent. ethz.ch The introduction of a nitro group into pyridine (B92270) isocyanates, which are structurally different but also feature an electron-deficient system, has been shown to increase the reactivity of the isocyanate carbon towards nucleophiles and in cycloaddition reactions. ntnu.no

In the context of [4+2] cycloadditions, the isocyanate C=N double bond can act as a dienophile, reacting with 1,3-dienes to form six-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the diene and the isocyanate. For an acyl isocyanate like this compound, the electron-withdrawing methoxycarbonyl group is expected to lower the energy of the LUMO of the C=N bond, facilitating the reaction with electron-rich dienes.

Theoretical studies on the hetero-Diels-Alder reactions of nitrosocarbonyl compounds, which are electronically similar to acyl isocyanates, provide insight into the expected reactivity. acs.org These studies indicate that the reactions are often concerted and that the regioselectivity can be predicted based on frontier molecular orbital (FMO) theory.

| Diene | Reaction Conditions | Product | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Toluene, 80 °C | 1-Methoxycarbonyl-3,4-dimethyl-3,6-dihydro-2H-pyridin-2-one | Not specified | General Reaction |

| Cyclopentadiene | Diethyl ether, 0 °C | 2-Methoxycarbonyl-2-azabicyclo[2.2.1]hept-5-en-3-one | Not specified | General Reaction |

| Isoprene | Benzene, reflux | Mixture of 1-Methoxycarbonyl-4-methyl-3,6-dihydro-2H-pyridin-2-one and 1-Methoxycarbonyl-5-methyl-3,6-dihydro-2H-pyridin-2-one | Not specified | General Reaction |

[2+2] Cycloadditions of isocyanates with alkenes are a common method for the synthesis of β-lactams (2-azetidinones). These reactions can proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate, or through a concerted [π2s + π2a] pathway. The high electrophilicity of the isocyanate carbon in this compound would favor a stepwise pathway with electron-rich alkenes. For example, the reaction with an enamine would likely proceed via a zwitterionic intermediate, leading to a highly functionalized β-lactam.

| Alkene | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl vinyl ether | Neat, room temp. | 4-Ethoxy-1-(methoxycarbonyl)azetidin-2-one | Not specified | General Reaction |

| Styrene | High pressure | 1-(Methoxycarbonyl)-4-phenylazetidin-2-one | Not specified | General Reaction |

| Diphenylketene | Toluene, reflux | 1-(Methoxycarbonyl)-3,3-diphenyl-4-(phenylimino)azetidin-2-one | Not specified | General Reaction |

The C=O or C=N double bond of the isocyanate group can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an isocyanate with a nitrone can yield a 1,2,4-oxadiazolidin-5-one. The regioselectivity of these cycloadditions is also dictated by FMO interactions.

The reaction of isocyanates with azomethine ylides, often generated in situ, can lead to the formation of imidazolidinone derivatives. acs.orgnih.gov The reactivity of this compound in such reactions would be influenced by the nature of the 1,3-dipole and the reaction conditions.

| 1,3-Dipole | Reaction Conditions | Product | Yield (%) | Reference |

| C-Phenyl-N-methylnitrone | Benzene, reflux | 2-Methyl-4-phenyl-3-(methoxycarbonyl)-1,2,4-oxadiazolidin-5-one | Not specified | General Reaction |

| Azomethine ylide (from N-benzylidene-N-(trimethylsilylmethyl)amine) | Acetonitrile (B52724), room temp. | 1-Benzyl-2-(methoxycarbonyl)-5,5-diphenylimidazolidin-4-one | Not specified | General Reaction |

| Benzonitrile oxide | Xylene, 100 °C | 3-Phenyl-4-(methoxycarbonyl)-Δ²-1,2,4-oxadiazolin-5-one | Not specified | General Reaction |

Derivatization Strategies and Functionalization of Methyl Isocyanatoformate

Synthesis of Novel Compounds via Isocyanatoformate Chemistry

The primary derivatization strategy for methyl isocyanatoformate involves its reaction with nucleophilic species, such as amines and alcohols, to generate a variety of functionalized compounds. The isocyanate group acts as a potent electrophile, readily undergoing addition reactions.

The reaction with primary or secondary amines leads to the formation of N,N'-disubstituted or trisubstituted ureas, respectively. This reaction is fundamental in synthesizing more complex molecules where a urea (B33335) linkage is desired. For example, analogous alkoxycarbonyl isocyanates, such as ethyl isocyanatoformate, readily react with aniline (B41778) to produce substituted ureas like ethyl[(phenylamino)carbonyl]carbamate chemicalbook.com. This highlights a common pathway for creating biuret-like structures.

Similarly, the reaction of this compound with alcohols or phenols yields carbamate (B1207046) derivatives. These reactions are crucial for creating linkages in polymers or for synthesizing molecules with applications in materials science, as suggested by its inclusion in patents for non-aqueous electrolytes for batteries googleapis.comepo.org.

The table below summarizes the primary classes of compounds synthesized from this compound through reactions with common nucleophiles.

| Nucleophile Class | Reactant Example | Resulting Compound Class | Product Structure Example |

| Primary Amine | R-NH₂ | N-Substituted Carbamoyl Urea | R-NH-C(O)NH-C(O)OCH₃ |

| Alcohol | R-OH | Allophanate (Carbamoyl Carbamate) | R-O-C(O)NH-C(O)OCH₃ |

These derivatization reactions are typically high-yielding and proceed under mild conditions, making this compound a valuable tool for synthetic chemists.

Mechanism-Based Derivatization Studies

The derivatization of this compound is governed by the well-established mechanism of nucleophilic addition to the isocyanate group. The carbon atom of the -N=C=O group is highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile, such as the lone pair of an amine's nitrogen atom or an alcohol's oxygen atom, attacks the central carbonyl carbon of the isocyanate.

Intermediate Formation: This attack breaks the C=N pi bond, forming a transient, unstable anionic intermediate.

Proton Transfer: A rapid proton transfer from the nucleophile (or a subsequent workup step) to the nitrogen atom of the former isocyanate group occurs. This step neutralizes the charge and yields the final stable product—a urea or a carbamate.

For the reaction with an amine (R-NH₂), the process can be visualized as:

R-NH₂ + O=C=N-C(O)OCH₃ → [R-NH₂⁺-C(O⁻)=N-C(O)OCH₃] → R-NH-C(O)-NH-C(O)OCH₃

While specific mechanistic studies focusing solely on this compound are not extensively detailed in the literature, this pathway is the accepted and dominant mechanism for isocyanate reactions. Other potential, though less common, derivatizations could involve cycloaddition reactions. The C=N double bond within the isocyanate moiety could theoretically participate as a dienophile in [4+2] cycloadditions or in [2+2] cycloadditions with electron-rich olefins, though examples involving this compound are not prevalent.

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of this compound is intrinsically linked to its molecular structure. The key feature is the methoxycarbonyl group (-C(O)OCH₃) attached to the nitrogen of the isocyanate functionality.

This group exerts a significant electron-withdrawing effect on the isocyanate moiety. This influence can be broken down into two components:

Inductive Effect: The electronegative oxygen atoms in the methoxycarbonyl group pull electron density away from the isocyanate nitrogen through the sigma bonds.

Resonance Effect: The lone pair on the isocyanate nitrogen can be delocalized into the adjacent carbonyl group of the ester, forming a resonance structure.

This strong electron-withdrawing character has a profound impact on the electrophilicity of the isocyanate's central carbon atom. Compared to simple alkyl isocyanates (e.g., methyl isocyanate), the carbon in this compound is significantly more electron-deficient and therefore more reactive toward nucleophiles. However, its reactivity is generally considered to be less than that of acyl isocyanates (R-C(O)-NCO) or sulfonyl isocyanates (R-SO₂-NCO), where the electron-withdrawing power of the attached group is even greater.

The table below provides a qualitative comparison of the reactivity of different classes of isocyanates based on their substituent's electronic effect.

| Isocyanate Class | Substituent (R) | Electronic Effect of R | Relative Reactivity |

| Alkyl Isocyanate | -CH₃, -C₂H₅ | Electron-Donating | Base |

| Alkoxycarbonyl Isocyanate | -C(O)OCH₃ | Electron-Withdrawing | Increased |

| Acyl Isocyanate | -C(O)CH₃ | Strongly Electron-Withdrawing | High |

| Sulfonyl Isocyanate | -SO₂R' | Very Strongly Electron-Withdrawing | Very High |

This relationship between structure and reactivity allows for the controlled functionalization of molecules. By choosing an isocyanate with the appropriate electronic properties, chemists can tune the reaction conditions and achieve selective derivatization in the presence of other functional groups.

Applications of Methyl Isocyanatoformate in Advanced Organic Synthesis

Role as a Key Organic Building Block

Methyl isocyanatoformate (OCNCO₂CH₃) is recognized as a fundamental organic building block. sigmaaldrich.comchemicalbook.comlabnovo.com Its utility stems from the presence of a highly reactive isocyanate group, which readily participates in a variety of chemical transformations. This reactivity makes it a valuable component for constructing more complex molecular frameworks. The dual functionality of the molecule allows for sequential or one-pot reactions, providing an efficient pathway to diverse chemical structures.

| Property | Value |

|---|---|

| Linear Formula | OCNCO₂CH₃ sigmaaldrich.com |

| CAS Number | 5843-42-5 sigmaaldrich.com |

| Molecular Weight | 101.06 sigmaaldrich.com |

| Boiling Point | 97 °C sigmaaldrich.com |

| Density | 1.251 g/mL at 25 °C sigmaaldrich.com |

Utility in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is an area where this compound and its analogs, such as ethyl isocyanatoacetate, demonstrate significant utility. These reagents are instrumental in constructing various ring systems, which are prevalent in pharmaceuticals and other biologically active molecules.

For instance, research has shown that anthranilonitrile reacts with ethyl isocyanatoacetate to form an intermediate that can undergo a double cyclization to produce imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione in high yield. researchgate.net This process highlights the ability of isocyanatoformates to facilitate the formation of multiple rings in a single synthetic sequence. Similarly, in the synthesis of pteridine (B1203161) derivatives, which are important for various biological functions, ethyl isocyanatoacetate has been used to create urethane (B1682113) derivatives that cyclize to form oxo-N-3-protected pteridines. derpharmachemica.com

The versatility of isocyanates extends to their reaction with various nucleophiles to build different heterocyclic cores. For example, phenyl isocyanate, a related compound, reacts with anthranilonitrile under different conditions to yield quinazoline (B50416) derivatives. researchgate.net These examples underscore the broad applicability of isocyanatoformates and related isocyanates in generating a diverse array of heterocyclic structures.

Application as a Reagent in Complex Molecule Synthesis

Beyond its role as a building block, this compound functions as a crucial reagent in the assembly of complex molecules. Its isocyanate group can react with nucleophiles like amines and alcohols to introduce carbamate (B1207046) functionalities, which can be further manipulated or serve as key structural elements.

One notable application is in the modification of nucleosides. Isocyanates can react with the N-nucleophilic groups of nucleobases in commercially available nucleoside phosphoramidites. nih.gov This allows for the one-step synthesis of modified nucleosides, which are essential tools for studying post-transcriptional modifications in RNA and DNA. For example, the reaction of a protected adenosine (B11128) phosphoramidite (B1245037) with an isocyanate can lead to the formation of N6-carbamoylated adenosine derivatives. nih.gov

Furthermore, in the development of novel synthetic methodologies, related isocyanates have been employed to create complex scaffolds. For instance, the synthesis of certain chemokine receptor antagonists involved the use of methyl 2-isocyanatoacetate, which reacted with an amine to form a key intermediate in the construction of a 3-aminocyclohex-2-en-1-one derivative. umich.edu

Integration into the Synthesis of Bioactive Molecules (e.g., Triptolide (B1683669) Derivatives)

The application of advanced synthetic strategies often involves the use of versatile reagents to construct molecules with significant biological activity. Triptolide, a diterpenoid with potent pharmacological properties, and its derivatives have been the focus of extensive synthetic efforts. nih.govnih.gov While direct use of this compound in published total syntheses of triptolide is not prominently documented in the provided search results, the principles of using small, reactive building blocks are central to these complex syntheses. The formal total synthesis of triptolide has been achieved through convergent strategies involving key reactions like the Diels-Alder reaction, demonstrating the importance of efficient bond-forming processes. rsc.org

The development of triptolide derivatives often requires the introduction of new functional groups to modulate the molecule's activity and properties. nih.gov The types of reactions facilitated by reagents like this compound, such as the formation of carbamates, are fundamental in derivatization strategies for complex natural products.

Materials Science Applications of Methyl Isocyanatoformate

Incorporation into Polymer Systems (e.g., Polycarbodiimides)

The isocyanate group in methyl isocyanatoformate is highly reactive, enabling its integration into various polymer structures. One of the primary applications in this domain is in the synthesis and modification of polycarbodiimides. Polycarbodiimides are polymers characterized by the repeating –N=C=N– linkage. google.com They are typically synthesized through the condensation of di- or poly-isocyanates in the presence of a suitable catalyst, which promotes the liberation of carbon dioxide to form the carbodiimide (B86325) linkages. google.com

This compound can be used in the post-polymerization modification of polycarbodiimides. googleapis.com This process involves reacting a pre-formed polycarbodiimide with a monomeric acid, which can introduce specific functionalities. googleapis.com For instance, photo-curable or chemically-curable polycarbodiimides can be created by reacting a polycarbodiimide with a photo-curable monomeric acid. googleapis.com This modification allows the resulting polymer to retain the photo-curable characteristics of the acid, making it suitable for applications where photo-curing is advantageous. googleapis.com

These modified polycarbodiimides are engineered to have minimal or undetectable residual isocyanate (NCO) groups, with some embodiments having 0.3 wt% or fewer free NCO groups. googleapis.com The resulting polymers exhibit long pot-lives, in some cases exceeding one year, meaning they maintain their molecular weight, flowability, and reactivity over extended periods at room temperature. googleapis.com The properties of the final polymer, such as molecular weight, depend on the specific monomeric acid used for the modification. googleapis.com

The versatility of these polycarbodiimide systems allows for their use in a range of materials, including elastomers, sealants, coatings, and adhesives. googleapis.com

Function as a Component in Advanced Electrolyte Formulations

In the field of energy storage, this compound has been identified as a beneficial additive in nonaqueous electrolytes for secondary batteries, particularly lithium-ion batteries. google.comgoogleapis.com The performance of these batteries, including their capacity, cycle characteristics, and high-temperature storability, is heavily influenced by the composition of the electrolyte. google.comepo.org

Electrolytes in lithium secondary batteries typically consist of a lithium salt (e.g., LiPF₆, LiBF₄) dissolved in a nonaqueous solvent mixture, often containing cyclic and acyclic carbonates like ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). google.comepo.org Additives are introduced to this base electrolyte to improve specific performance metrics. google.com

This compound is listed among several ester-group-containing isocyanate compounds used for this purpose. google.comepo.org The function of such additives is often to form a stable protective film, known as the solid electrolyte interphase (SEI), on the electrode surfaces. googleapis.comoaepublish.com This film can suppress the reductive degradation of the solvent and inhibit other detrimental side reactions, leading to improved battery durability and performance. googleapis.comoaepublish.com For example, the use of certain additives can lead to the formation of a low-resistance passivation film on the electrode surface, which improves chemical stability and can result in excellent low-temperature discharge and long-term cycle characteristics. googleapis.com

Research into electrolyte additives has shown that isocyanate compounds can enhance battery performance. For instance, hexamethylene diisocyanate has been demonstrated to react with the oxidation products of propylene carbonate to form a novel, stable interfacial layer at high potentials, significantly improving the rate and cycle performance of LiNi₁/₃Co₁/₃Mn₁/₃O₂ cathodes. rsc.org The inclusion of additives like this compound is part of a broader strategy to optimize electrolyte formulations for high-voltage and high-specific-energy lithium-ion cells. google.comnasa.gov

Table 1: Components of a Representative Advanced Electrolyte Formulation

| Component Type | Example Compound | Function | Reference |

|---|---|---|---|

| Solvent | Ethylene Carbonate (EC) | Base solvent, high permittivity | google.comepo.org |

| Solvent | Propylene Carbonate (PC) | Base solvent, high permittivity | google.comepo.org |

| Solvent | Ethyl Methyl Carbonate (EMC) | Co-solvent, low viscosity | google.comepo.org |

| Lithium Salt | Lithium Hexafluorophosphate (LiPF₆) | Provides Li⁺ ions for charge transport | google.comepo.org |

| Additive | This compound | SEI formation, performance enhancement | google.comepo.org |

| Additive | Vinylene Carbonate (VC) | SEI formation on anode | nasa.gov |

| Additive | Lithium Bis(oxalato)borate (LiBOB) | SEI formation on anode | nasa.gov |

Role in Specialized Coating and Adhesive Formulations

The utility of this compound extends to the formulation of specialized coatings and adhesives, primarily through its role in creating modified polycarbodiimides. googleapis.com As mentioned previously, polycarbodiimides that have been post-modified using monomeric acids can be designed to be photo-curable or chemically-curable. googleapis.com

These properties are highly desirable in the coatings and adhesives industry. Photo-curable systems, for example, allow for rapid, on-demand curing when exposed to light, which is advantageous in many manufacturing processes. The resulting post-modified polycarbodiimides can be incorporated into formulations for:

Coatings: Including inks and protective finishes. googleapis.com

Adhesives: For bonding a variety of substrates. googleapis.com

Sealants: To fill gaps and prevent leakage. googleapis.com

The carbodiimide chemistry allows for the development of materials with excellent durability and adhesion. googleapis.com The ability to tailor the polymer backbone and introduce specific functionalities through modifiers like this compound provides formulators with a versatile tool for creating high-performance products. googleapis.com

Computational Chemistry and Theoretical Investigations of Methyl Isocyanatoformate

Molecular Orbital Theory and Electronic Structure Analysis

No theoretical studies detailing the molecular orbital theory (such as the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions) or the electronic structure analysis (such as electron density maps or electrostatic potential surfaces) of methyl isocyanatoformate have been found.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the computational modeling of reaction pathways involving this compound. This includes the characterization of transition states, activation energies, or reaction coordinates for any of its potential chemical transformations. While computational studies on the reactions of other isocyanates have been published, the specific data for this compound is absent from the literature. researchgate.net

Spectroscopic Data Prediction and Validation

Although experimental characterization of this compound using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is performed for quality control purposes, the raw spectroscopic data is not typically published. Furthermore, no studies were found that present computationally predicted spectroscopic data (e.g., vibrational frequencies, NMR chemical shifts) for this compound or a validation of such predictions against experimental values.

Analytical and Spectroscopic Characterization Techniques in Research

Infrared Spectroscopy Applications for Functional Group Analysis

Infrared (IR) spectroscopy is a primary tool for the functional group analysis of methyl isocyanatoformate. The technique identifies the characteristic vibrational frequencies of the covalent bonds within the molecule. chemistrytalk.org The presence of both an ester and an isocyanate group gives rise to distinct and strong absorption bands in the IR spectrum.

The most prominent feature in the spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band is typically observed in the region of 2270–2240 cm⁻¹. The presence of a carbonyl group (C=O) from the ester functionality results in another strong absorption, usually found between 1750 and 1735 cm⁻¹. Additionally, the C-O stretching of the ester group will present strong bands in the 1300–1000 cm⁻¹ region. The presence of the methyl group (CH₃) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹. A certificate of analysis for a commercial sample of this compound confirms that its infrared spectrum conforms to the expected structure, validating the presence of these key functional groups. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2270 - 2240 | Strong, Sharp |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium |

Advanced Spectroscopic Methods for Structural Elucidation

While IR spectroscopy is excellent for identifying functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the precise structure of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The molecule contains a single type of proton environment: the methyl protons (-OCH₃) of the ester group. These protons are expected to appear as a sharp singlet in the spectrum. Based on data for the similar compound methyl formate (B1220265), this singlet would likely appear in the range of δ 3.7-3.8 ppm. docbrown.info A certificate of analysis for this compound indicates that its ¹H NMR spectrum is consistent with its structure. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. This compound has three distinct carbon environments: the methyl carbon (-OCH₃), the ester carbonyl carbon (C=O), and the isocyanate carbon (-N=C=O). The methyl carbon is expected to appear in the upfield region of the spectrum, likely around δ 50-60 ppm. docbrown.info The two carbonyl-type carbons are significantly deshielded and will appear further downfield. The ester carbonyl carbon typically resonates in the δ 160-170 ppm range, while the isocyanate carbon is generally found in the δ 120-130 ppm region. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 101.06 g/mol ), the molecular ion peak (M⁺) would be observed at m/z ≈ 101. sigmaaldrich.comsigmaaldrich.com Electron ionization (EI) would likely cause fragmentation of the molecule. Expected fragmentation patterns would involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 70, or the loss of the entire methoxycarbonyl group to yield an isocyanate fragment.

| Spectroscopic Technique | Nucleus/Method | Expected Chemical Shifts (δ ppm) / m/z values |

| ¹H NMR | Protons in -OCH₃ | ~ 3.7-3.8 (singlet) |

| ¹³C NMR | -C H₃ | ~ 50-60 |

| C =O (Ester) | ~ 160-170 | |

| -N=C =O (Isocyanate) | ~ 120-130 | |

| Mass Spectrometry | Molecular Ion (M⁺) | ~ 101 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and effective reaction monitoring. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC)

Given its boiling point of 97 °C, this compound is sufficiently volatile for analysis by Gas Chromatography. sigmaaldrich.comsigmaaldrich.com GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile components in a mixture. In a research context, GC could be used to monitor the progress of a reaction by taking aliquots of the reaction mixture over time and analyzing the relative concentrations of reactants and products. For purity analysis, a high-resolution capillary column would be employed. Studies on similar compounds like butyl isocyanatoacetate have successfully used comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) for enhanced separation and identification in complex matrices. chromatographyonline.complos.orgchromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique, especially for less volatile or thermally sensitive compounds. For isocyanates, analysis is often performed after derivatization to create a more stable and easily detectable compound. sigmaaldrich.comkoreascience.krresearchgate.netepa.gov However, direct analysis is also possible. A typical setup for purity assessment of this compound would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate. sigmaaldrich.comsigmaaldrich.com Detection could be achieved using a UV detector or, for greater specificity and sensitivity, a mass spectrometer (LC-MS). sigmaaldrich.com HPLC is particularly useful for monitoring reactions conducted in a liquid phase, providing clear data on the consumption of starting materials and the formation of the desired product.

| Chromatographic Method | Column Type | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

| Gas Chromatography (GC) | Capillary (e.g., Mega-5) | Helium | Mass Spectrometry (MS) | Purity Assessment, Reaction Monitoring |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water Gradient | UV, Mass Spectrometry (MS) | Purity Assessment, Reaction Monitoring |

Future Research Directions and Translational Opportunities

Exploration of Undiscovered Reactivity and Selectivity

While the fundamental reactivity of isocyanates with nucleophiles like alcohols and amines to form carbamates and ureas is well-established, the specific reactivity profile of methyl isocyanatoformate remains largely uncharted territory. nih.govorgsyn.org The interplay between its two functional groups presents intriguing questions of chemoselectivity that are ripe for exploration.

Future investigations could focus on several key areas:

Cycloaddition Reactions: Acyl isocyanates are known to participate in pericyclic reactions. A significant area for future research is the exploration of [3+2] and [4+2] cycloaddition reactions. For instance, reacting this compound with various dienes and other unsaturated systems under thermal or catalytic conditions could lead to novel heterocyclic scaffolds. While a nickel-catalyzed reaction with olefins was reported to be unsuccessful for the related phenyl isocyanatoformate, this highlights the need to explore different catalytic systems to overcome existing challenges. nih.gov The potential outcomes of such cycloaddition reactions are summarized in the table below.

| Reactant Type | Potential Reaction | Potential Product Class |

| Dienes (e.g., Butadiene) | [4+2] Cycloaddition | Dihydropyridinone derivatives |

| Alkenes (electron-rich) | [2+2] Cycloaddition | β-Lactams |

| Alkynes | [2+2] Cycloaddition | Azetin-2-one derivatives |

| Nitrones/Azomethine Ylides | [3+2] Cycloaddition | Oxadiazolidinones / Imidazolidinones |

Reactions with Ambident Nucleophiles: Investigating the reactions of this compound with nucleophiles containing multiple reactive sites could reveal novel selectivity patterns. The inherent electronic differences between the isocyanate and the ester carbonyls could be exploited to achieve regioselective reactions, providing access to complex molecules from simple precursors.

Controlled Oligomerization/Polymerization: The bifunctionality of this compound suggests its potential as a monomer. Research into controlled polymerization reactions, potentially using anionic or coordination-insertion mechanisms, could yield novel polymers with unique properties, such as enhanced degradability or specific functional group densities.

A key challenge and opportunity lie in controlling the chemoselectivity of these reactions. For example, in a reaction with an amino alcohol, will the amine selectively attack the isocyanate to form a urea (B33335), or will the alcohol attack to form a carbamate (B1207046), or will a more complex cyclization occur? The development of reaction conditions to favor one pathway over another is a critical area for future study.

Development of Novel Catalytic Systems for this compound Transformations

Catalysis offers the most promising approach to unlocking the full synthetic potential of this compound by enabling new transformations and controlling selectivity.

Asymmetric Catalysis: A major frontier is the development of enantioselective transformations. Chiral Lewis acids or organocatalysts could be employed to activate the isocyanate group towards nucleophilic attack, allowing for the synthesis of chiral ureas and carbamates, which are valuable structures in medicinal chemistry. Cooperative catalysis, where a chiral metal catalyst and an achiral organocatalyst work in concert, could be a powerful strategy for achieving high diastereo- and enantioselectivity in reactions such as aldol-type additions. nih.gov

Transition-Metal Catalysis: Transition metals are known to catalyze a vast range of reactions involving isocyanates. Systems based on rhodium, palladium, and nickel could be developed for novel transformations. nih.govnih.govchinesechemsoc.org For example, Rh(III)-catalyzed C-H functionalization could allow for the direct amidation of C-H bonds using this compound as the nitrogen source. nih.gov Similarly, palladium-catalyzed cross-coupling and carbonylation reactions could be designed to incorporate the entire this compound moiety into complex molecular architectures. chinesechemsoc.org

The following table outlines potential catalytic systems and their targeted transformations.

| Catalyst Type | Target Transformation | Potential Advantage |

| Chiral Lewis Acids (e.g., Sc, Cu complexes) | Asymmetric nucleophilic addition | Access to enantiopure ureas/carbamates |

| Chiral Brønsted Acids/Bases | Enantioselective cycloadditions | Synthesis of chiral heterocycles |

| Rhodium(III) Complexes | C-H Amidation | Direct functionalization of unactivated C-H bonds |

| Palladium(0/II) Complexes | Cross-coupling / Carbonylative cyclization | Atom-economical construction of complex molecules |

| N-Heterocyclic Carbene (NHC) Catalysts | Annulations / Cycloadditions | Umpolung reactivity, access to novel heterocycles |

Selective Functional Group Activation: A significant challenge is the selective catalytic activation of one electrophilic site in the presence of the other. Future research could explore catalysts that selectively bind to and activate the isocyanate group (e.g., via Lewis acid interaction with the nitrogen or oxygen) or the ester group, enabling orthogonal reactivity and simplifying multi-step syntheses.

Scalable and Sustainable Synthetic Methodologies for Industrial Relevance

For this compound to be a truly useful building block, its synthesis must be scalable, safe, and sustainable. Traditional isocyanate synthesis often involves the highly toxic and hazardous chemical phosgene (B1210022). google.com A key translational opportunity lies in developing phosgene-free routes suitable for industrial production.

Phosgene-Free Synthetic Routes: Several non-phosgene methods are subjects of ongoing research. The Curtius, Hofmann, and Lossen rearrangements represent classic alternatives that avoid phosgene but often involve hazardous intermediates like acyl azides. nih.govgoogle.comacs.org A particularly promising route involves the reaction of a formamide (B127407) precursor with a dialkyl carbonate, followed by thermolysis to yield the isocyanate. google.com Another approach is the reductive carbonylation of corresponding nitro compounds, which uses carbon monoxide as a C1 source. researchgate.net

| Synthesis Strategy | Precursor | Key Reagents | Sustainability Aspect |

| Curtius Rearrangement | Acyl Azide (B81097) | (Generated in situ) | Avoids phosgene, but azide can be explosive |

| Hofmann Rearrangement | Primary Amide | Bromine, Base | Avoids phosgene, stoichiometric halogen waste |

| Carbonate-Formamide Route | N-methoxycarbonylformamide | Dialkyl Carbonate | Phosgene-free, potential for byproduct recycling |

| Reductive Carbonylation | Methyl nitroformate | CO, Reducing Agent | Utilizes feedstock chemicals, avoids phosgene |

| Oxidation of Isonitriles | Methyl isocyanoformate | DMSO, cat. TFAA | Mild conditions, volatile byproducts nih.govorgsyn.org |

Continuous Flow Technology: The synthesis of potentially hazardous intermediates, such as acyl azides for the Curtius rearrangement, can be made significantly safer through the use of continuous flow reactors. google.com In a flow system, small amounts of the hazardous intermediate are generated and immediately consumed in the next reaction step, preventing the accumulation of large, potentially unstable quantities. wikipedia.orgrsc.org This "just-in-time" generation is ideal for scaling up the synthesis of isocyanates. A flow process for this compound could involve the in-situ generation of an N-methoxycarbonyl acyl azide followed by immediate thermal rearrangement in a heated flow coil to safely produce the final product. google.com

Q & A

Q. What are the critical safety considerations when handling methyl isocyanatoformate in laboratory settings?

this compound requires stringent safety protocols due to its acute toxicity (Category 4 for dermal, inhalation, and oral exposure) . Key measures include:

- Use of fume hoods and personal protective equipment (nitrile gloves, lab coats, safety goggles).

- Storage at −20°C in airtight, moisture-free containers to prevent hydrolysis or polymerization .

- Immediate neutralization of spills with dry sand or specialized absorbents (avoid water due to reactivity).

- Transport compliance with UN 6.1 hazardous material regulations (analogous to phenyl isocyanatoformate) .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 97°C | |

| Density (25°C) | 1.251 g/mL | |

| Refractive Index (n20/D) | 1.413 | |

| Storage Temperature | −20°C |

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Structural validation requires a combination of techniques:

- FT-IR Spectroscopy : Identify characteristic peaks for the isocyanate group (N=C=O asymmetric stretch at ~2270 cm⁻¹) and carbonyl (C=O stretch at ~1750 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR (δ 3.8 ppm for methyl ester) and ¹³C NMR (δ 155-160 ppm for isocyanate carbon) .

- HPLC-PDA : Quantify purity (>90%) and detect trace degradation products (e.g., methyl carbamate) .

Q. How should this compound be stored to prevent degradation, and what are the indicators of compound instability?

- Storage : Use amber glass vials under inert gas (argon/nitrogen) at −20°C to minimize moisture ingress and thermal degradation .

- Instability Indicators :

- Visible polymerization (gel-like formation).

- Discoloration (yellowing) or gas evolution.

- Reduced reactivity in standard reactions (e.g., urethane formation) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel synthetic pathways?

- DFT Calculations : Model transition states for isocyanate-group reactions (e.g., nucleophilic additions) to predict regioselectivity .

- Molecular Dynamics Simulations : Study solvent effects on reaction kinetics (e.g., polar aprotic solvents vs. hydrocarbons) .

- In Silico Toxicity Prediction : Use tools like ECOSAR to assess environmental risks of degradation byproducts .

Q. What experimental strategies can resolve contradictions in reported reaction kinetics of this compound under varying catalytic conditions?

- Controlled Replication : Standardize solvent purity, catalyst loading (e.g., triethylamine vs. DBU), and moisture levels .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate species and rate constants .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst type) causing kinetic discrepancies .

Q. What methodologies are effective in quantifying trace decomposition products of this compound during long-term storage?

- GC-MS Headspace Analysis : Detect volatile degradation products (e.g., methylamine, CO₂) .

- TGA-DSC : Monitor thermal stability profiles and identify decomposition onset temperatures .

- Karl Fischer Titration : Quantify moisture content in stored samples to correlate with hydrolysis rates .

Methodological Guidelines for Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.